molecular formula C15H20N2O2S B12184885 2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole

2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole

Cat. No.: B12184885
M. Wt: 292.4 g/mol
InChI Key: PWLBMXWJTIITBB-UHFFFAOYSA-N
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Description

2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a sulfonyl group attached to the imidazole ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole typically involves multi-step organic reactions. One common method includes the reaction of 2,4,5-trimethylphenylsulfonyl chloride with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Triphenylimidazole: Another imidazole derivative with different substituents on the phenyl ring.

    2-Methyl-2-(2,4,5-trimethylphenyl)propanenitrile: A compound with a similar phenyl ring structure but different functional groups.

Uniqueness

2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

2-propan-2-yl-1-(2,4,5-trimethylphenyl)sulfonylimidazole

InChI

InChI=1S/C15H20N2O2S/c1-10(2)15-16-6-7-17(15)20(18,19)14-9-12(4)11(3)8-13(14)5/h6-10H,1-5H3

InChI Key

PWLBMXWJTIITBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C(C)C)C

Origin of Product

United States

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